
Cloquintocet-mexyl
Übersicht
Beschreibung
Cloquintocet-mexyl is a herbicide safener primarily used to protect cereal crops from the phytotoxic effects of herbicides, particularly clodinafop-propargyl . It enhances the tolerance of crops to herbicides without compromising the herbicidal efficacy against weeds . The chemical formula of this compound is C₁₈H₂₂ClNO₃, and it is known for its role in accelerating the detoxification process of herbicides in plants .
Wissenschaftliche Forschungsanwendungen
Cloquintocet-mexyl hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um Herbizid-Safener und deren Mechanismen zu untersuchen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es den Metabolismus von Herbiziden in Kulturen verstärkt. Es beeinflusst die Aufnahme und den Transport von Herbiziden, bindet kompetitiv an Herbizid-Zielstellen und beeinflusst die Aktivität von Ziel-Enzymen . Zu den molekularen Zielstrukturen gehören Enzyme, die an der Herbizidentgiftung beteiligt sind, wie z. B. Glutathion-S-Transferasen und Cytochrom-P450-Monooxygenasen .
Wirkmechanismus
Target of Action
Cloquintocet-mexyl is a herbicide safener . Its primary targets are the metabolic pathways in crops that are responsible for herbicide degradation . It enhances the metabolism of herbicides in crops, affects the absorption and transportation of herbicides in crops, competitively binds to herbicide target sites, and affects the activity of target enzymes . For example, it has been reported that this compound can enhance wheat glycosylation of the metabolite of clonafop propargyl .
Mode of Action
This compound interacts with its targets by enhancing or triggering the herbicide degradation pathways in crop plants . This interaction results in the selective protection of crop plants from herbicide injury without affecting the herbicidal efficacy . It has been found that this compound could selectively enhance the effects of O-glucosyltransferase (OGT) on herbicide molecules in wheat plants .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the metabolism of herbicides in crops . It enhances the expression level of the TtMRP1 gene in wheat coleoptile by 9.5 times that of the control . In addition, it enhances the expression level of the TtMRP2 gene by 2.3 times that of the control . These changes in gene expression levels lead to downstream effects such as enhanced metabolism of herbicides, affecting their absorption and transportation in crops .
Pharmacokinetics
It is known that this compound enhances the metabolism of herbicides in crops, which could imply an impact on the absorption and distribution of these herbicides .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of herbicide metabolism in crops . This results in a reduction in herbicide-induced toxicity to crops and an enhancement of the selectivity of herbicides in crops without affecting the efficacy of the herbicide . For example, it has been demonstrated that this compound can modify herbicide sensitivity and regulate genes potentially involved in non-target-site-based resistance (NTSR) in Lolium sp .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that this compound is used in combination with herbicides or can be added to seeds via pre-sowing seed treatments , suggesting that its action may be influenced by factors such as the timing of application and the specific environmental conditions present during application.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Cloquintocet-mexyl plays a crucial role in biochemical reactions by accelerating the detoxification process of herbicides in crops. It interacts with various enzymes, including glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s). These enzymes are involved in the metabolism of herbicides, converting them into less toxic compounds. This compound enhances the expression of genes encoding these enzymes, thereby increasing their activity and facilitating the detoxification process .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates defense gene expression in plants, leading to the production of enzymes that detoxify herbicides. This activation is achieved through the upregulation of genes encoding detoxification enzymes such as GSTs and P450s. Additionally, this compound has been shown to reduce the sensitivity of certain weed species to herbicides, likely by enhancing herbicide-degrading secondary metabolism pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to specific proteins and enzymes involved in herbicide detoxification. It enhances the expression of genes such as TtMRP1 and TtMRP2 in wheat, which are involved in the transport and metabolism of herbicides. This compound also increases the activity of MRP transporters in barley, facilitating the transport of herbicide conjugates into vacuoles for detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can vary depending on environmental conditions and the presence of other chemicals. Long-term studies have shown that this compound can lead to sustained upregulation of detoxification enzymes, providing prolonged protection against herbicide toxicity. Its stability and degradation can be influenced by factors such as temperature, pH, and microbial activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively enhances herbicide detoxification without causing adverse effects. At high doses, this compound can lead to toxic effects, including changes in biochemical parameters indicative of liver damage and haematological changes indicative of anaemia. The no-observed-adverse-effect level (NOAEL) for this compound in animal studies is 100 ppm (3.4 mg/kg bw/day) in a 1-year dog study .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to herbicide detoxification. It enhances the activity of enzymes such as GSTs and P450s, which are responsible for the biotransformation of herbicides into less toxic metabolites. This process involves conjugation reactions, such as glutathione conjugation, which facilitate the excretion of herbicide metabolites from the plant cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as MRP transporters, which facilitate the movement of herbicide conjugates into vacuoles for detoxification. Additionally, this compound can bind to specific proteins that aid in its transport and localization within the plant cells .
Subcellular Localization
This compound is localized in specific subcellular compartments, including vacuoles and the endoplasmic reticulum. Its activity and function are influenced by its subcellular localization, as it needs to be in proximity to the enzymes and transporters involved in herbicide detoxification. Targeting signals and post-translational modifications may direct this compound to these compartments, ensuring its effective role in detoxification processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cloquintocet-mexyl involves two main steps:
Synthesis of Intermediate: The initial step involves the reaction of 5-chloro-8-hydroxyquinoline with methyl chloroacetate in the presence of sodium carbonate and sodium hydroxide to form 5-chloro-8-quinolinoxy methyl acetate
Transesterification: The intermediate is then subjected to transesterification with 2-heptanol in the presence of a catalyst to produce this compound
Industrial Production Methods: The industrial production of this compound typically involves the use of general-purpose equipment and moderate reaction conditions. The process is designed to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Reaktionstypen: Cloquintocet-mexyl durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können seine chemische Struktur verändern.
Substitution: Substitutionsreaktionen können an der Chlor- oder Chinolin-Einheit auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid.
Substitution: Reagenzien wie Halogene oder Nukleophile unter geeigneten Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Metaboliten und Derivate von this compound, die weiter auf ihre Eigenschaften und Anwendungen untersucht werden können .
Vergleich Mit ähnlichen Verbindungen
Cloquintocet-mexyl ist unter den Herbizid-Safenern einzigartig aufgrund seiner spezifischen Wirkung auf Clodinafop-Propargyl. Ähnliche Verbindungen sind:
Isoxadifen-ethyl: Wird in Mais und anderen Kulturen eingesetzt.
Dichlormid: Ein weiterer Safener, der in Kombination mit Herbiziden verwendet wird.
Benoxacor: Wird häufig in Mais eingesetzt, um vor Herbizidschäden zu schützen.
Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihren chemischen Strukturen und spezifischen Anwendungen, was die Einzigartigkeit von this compound in seiner gezielten Verwendung für Getreidekulturen hervorhebt .
Eigenschaften
IUPAC Name |
heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3/c1-3-4-5-7-13(2)23-17(21)12-22-16-10-9-15(19)14-8-6-11-20-18(14)16/h6,8-11,13H,3-5,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYBRKAVBMYYSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)OC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041794 | |
| Record name | Cloquintocet-mexyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Acetic acid, 2-[(5-chloro-8-quinolinyl)oxy]-, 1-methylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
99607-70-2 | |
| Record name | Cloquintocet-mexyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99607-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloquintocet-mexyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099607702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-[(5-chloro-8-quinolinyl)oxy]-, 1-methylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cloquintocet-mexyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOQUINTOCET-MEXYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99W15EH2M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



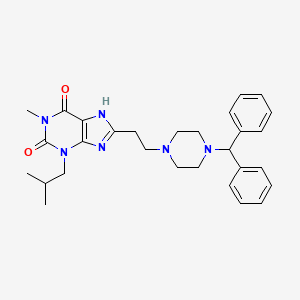
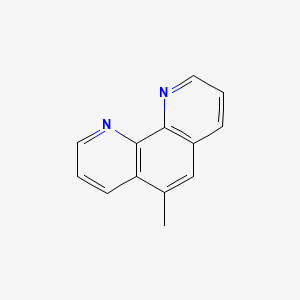

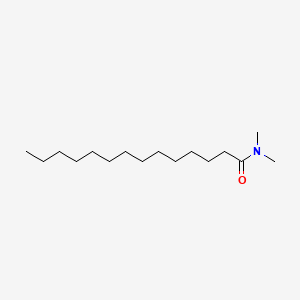

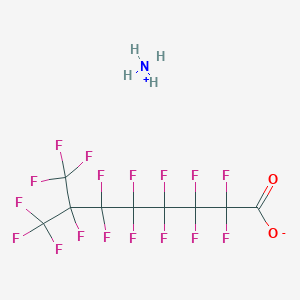

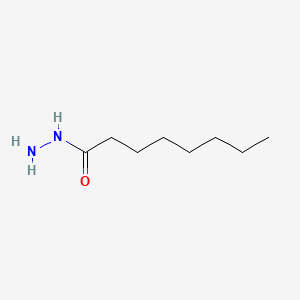
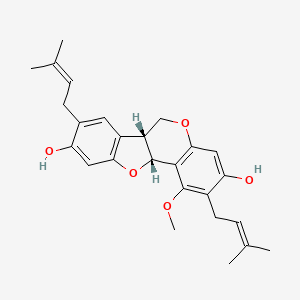
![4-amino-1-[[(5S)-2-(3-hexadecoxypropoxy)-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one](/img/structure/B1217091.png)
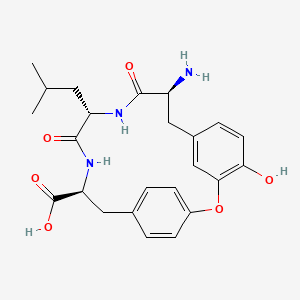
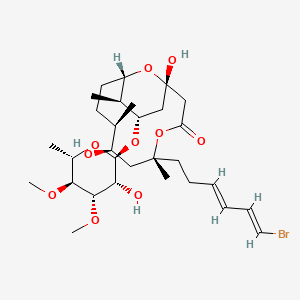
![3-[(2-Fluorophenyl)methyl]-7-(1-imidazolyl)triazolo[4,5-d]pyrimidine](/img/structure/B1217097.png)
